molecular formula C7H3ClF3NO2 B1370210 3-Chloro-2-nitrobenzotrifluoride CAS No. 386-70-9

3-Chloro-2-nitrobenzotrifluoride

Cat. No.: B1370210
CAS No.: 386-70-9
M. Wt: 225.55 g/mol
InChI Key: ZECBOHAXBNGMSP-UHFFFAOYSA-N
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Description

3-Chloro-2-nitrobenzotrifluoride is an organic compound with the chemical formula C7H3ClF3NO2. It is a derivative of benzotrifluoride, characterized by the presence of a chlorine atom and a nitro group attached to the benzene ring. This compound is used in various chemical processes and has significant applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-nitrobenzotrifluoride typically involves the nitration of 3-chlorobenzotrifluoride. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. The reaction conditions must be carefully monitored to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes. The use of continuous-flow reactors and optimized reaction conditions allows for efficient production. The process may also involve purification steps such as distillation and recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-nitrobenzotrifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-2-nitrobenzotrifluoride has diverse applications in scientific research:

Mechanism of Action

The precise mechanism of action of 3-Chloro-2-nitrobenzotrifluoride is not fully understood. it is believed to act as an electron donor, facilitating the donation of electrons to other molecules. This property enhances its efficacy in various chemical reactions, making it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-nitrobenzotrifluoride
  • 4-Chloro-3-nitrobenzotrifluoride
  • 3-Nitrobenzotrifluoride
  • 2-Chloro-5-nitrobenzotrifluoride
  • 4-Chloro-3-nitroaniline

Uniqueness

3-Chloro-2-nitrobenzotrifluoride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both a chlorine atom and a nitro group on the benzene ring allows for selective reactions that are not possible with other similar compounds. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

1-chloro-2-nitro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO2/c8-5-3-1-2-4(7(9,10)11)6(5)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECBOHAXBNGMSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301264240
Record name 1-Chloro-2-nitro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301264240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

386-70-9
Record name 1-Chloro-2-nitro-3-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=386-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-2-nitro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301264240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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